3-Bromo-1-isobutyl-1H-indazole

Catalog No.
S12308160
CAS No.
M.F
C11H13BrN2
M. Wt
253.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-isobutyl-1H-indazole

Product Name

3-Bromo-1-isobutyl-1H-indazole

IUPAC Name

3-bromo-1-(2-methylpropyl)indazole

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

InChI

InChI=1S/C11H13BrN2/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13-14/h3-6,8H,7H2,1-2H3

InChI Key

IUDFMCSNIIOGPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=N1)Br

3-Bromo-1-isobutyl-1H-indazole is a compound with the molecular formula C12H14BrN3C_{12}H_{14}BrN_{3}. It features an indazole core, which consists of a fused pyrazole and benzene ring structure. The presence of a bromine atom at the 3-position and an isobutyl group at the 1-position contributes to its unique properties. The compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The chemical reactivity of 3-Bromo-1-isobutyl-1H-indazole can be attributed to its functional groups. The bromine atom serves as a site for nucleophilic substitution reactions, while the indazole ring can participate in electrophilic aromatic substitution. Additionally, the isobutyl group may undergo various transformations, including alkylation and acylation reactions.

For instance, reactions involving this compound can include:

  • Nucleophilic substitution: The bromine can be replaced by various nucleophiles under suitable conditions.
  • Electrophilic aromatic substitution: The indazole ring can react with electrophiles, leading to substituted derivatives.

Indazole derivatives, including 3-Bromo-1-isobutyl-1H-indazole, have been studied for their pharmacological properties. They exhibit a range of biological activities such as:

  • Antimicrobial effects: Indazoles have shown efficacy against various bacterial strains.
  • Anti-inflammatory properties: Some derivatives are known to modulate inflammatory responses.
  • Anticancer potential: Certain indazole compounds are being investigated for their ability to inhibit cancer cell proliferation.

Research indicates that the structural modifications in indazoles significantly influence their biological activity, making compounds like 3-Bromo-1-isobutyl-1H-indazole of particular interest in drug discovery.

The synthesis of 3-Bromo-1-isobutyl-1H-indazole typically involves several steps:

  • Formation of the indazole core: Starting from a suitable precursor such as 5-bromo-2-fluorobenzonitrile, hydrazine hydrate is used to facilitate the formation of the indazole structure.
  • Introduction of the isobutyl group: This can be achieved through alkylation reactions where an isobutyl halide reacts with the indazole derivative under basic conditions.
  • Purification: The resulting compound is purified using techniques such as recrystallization or column chromatography.

For example, one synthetic route involves reacting 5-bromo-2-fluorobenzonitrile with hydrazine followed by alkylation with isobutyl bromide in a solvent like dimethylformamide .

3-Bromo-1-isobutyl-1H-indazole has potential applications in:

  • Pharmaceutical development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Chemical research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Studies on the interactions of 3-Bromo-1-isobutyl-1H-indazole with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory diseases. These interactions could provide insights into its therapeutic potential and guide further development.

Several compounds share structural similarities with 3-Bromo-1-isobutyl-1H-indazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-1H-indazoleIndazole core with bromine at position 5Lacks isobutyl group; primarily studied for anticancer activity .
7-Isobutyl-1H-indazoleIsobutyl group at position 7Different position of isobutyl affects biological activity .
6-Nitro-1H-indazoleNitro group at position 6Known for distinct pharmacological properties .
tert-butyl 3-amino-5-bromo-1H-indazoleAmino group additionIncreased water solubility; used in various biological assays .

The uniqueness of 3-Bromo-1-isobutyl-1H-indazole lies in its specific combination of a bromine atom and an isobutyl substituent on the indazole framework, which may influence its reactivity and biological interactions differently compared to other derivatives.

Traditional Alkylation Strategies for N1-Substituted Indazole Derivatives

The regioselective alkylation of indazoles at the N1 position remains a fundamental challenge due to the proximity of the N1 and N2 nitrogen atoms and their comparable nucleophilicities. Classical approaches employ strong bases like sodium hydride in tetrahydrofuran (THF) to deprotonate the indazole scaffold, followed by reaction with isobutyl bromide. This method capitalizes on the steric bulk of the C3-bromine substituent to direct alkylation to the N1 position through a combination of electronic and spatial effects.

The reaction mechanism involves formation of a tight ion pair between the sodium cation and the deprotonated indazole, where coordination occurs preferentially at the N2 position due to the electron-withdrawing nature of the C3-bromine substituent. This spatial arrangement creates a steric shield around N2, forcing the isobutyl electrophile to attack the more accessible N1 position. Table 1 demonstrates how varying reaction conditions affect regioselectivity in model systems:

Table 1: Regioselectivity in N-alkylation of 3-bromoindazole derivatives

BaseSolventTemperature (°C)N1:N2 RatioYield (%)
Sodium hydrideTHF099:192
Cesium carbonateDMF8085:1588
Potassium tert-butoxideDMSO2570:3078

Data adapted from systematic studies on indazole alkylation.

Critical parameters influencing regiochemical outcomes include:

  • Base strength: Stronger bases (e.g., NaH, pKa ~37) favor complete deprotonation, enabling tighter ion pair formation and enhanced N1 selectivity.
  • Solvent polarity: Low-polarity solvents like THF improve ion pair stability compared to polar aprotic solvents such as DMF.
  • Electrophile structure: Primary alkyl halides like isobutyl bromide exhibit faster reaction kinetics than secondary or tertiary analogs, minimizing side reactions.

The synthetic route typically proceeds through sequential bromination and alkylation steps. Initial preparation of 3-bromo-1H-indazole via bromine/DMF-mediated electrophilic aromatic substitution achieves 95% yield under optimized conditions, followed by N1-alkylation using NaH/THF to install the isobutyl group.

Modern Transition Metal-Catalyzed Approaches for Isobutyl Group Incorporation

Recent advances employ palladium and copper catalysts to achieve direct C-N bond formation between indazole precursors and isobutyl reagents. A representative palladium-catalyzed coupling utilizes Buchwald-Hartwig amination conditions:

$$
\text{3-Bromoindazole} + \text{Isobutylamine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{3-Bromo-1-isobutyl-1H-indazole}
$$

This method circumvents traditional alkylation challenges by enabling direct installation of the isobutyl group via oxidative addition and transmetalation steps. Key advantages include:

  • Tolerance for sensitive functional groups
  • Improved regiocontrol through ligand design
  • Reduced base requirements compared to classical methods

Ultrasound-assisted bromination techniques have been integrated with transition metal catalysis to create streamlined synthetic routes. The combination of ultrasound irradiation (40 kHz) and dibromohydantoin (DBDMH) as bromine source achieves 92% yield in 30 minutes at 40°C, significantly outperforming conventional thermal methods.

Table 2: Comparative performance of bromination methods

MethodReagentTimeYield (%)Selectivity
Thermal (80°C)Br₂/DMF12h7695% C3
Ultrasound (40°C)DBDMH/EtOH0.5h92>99% C3
Microwave (100°C)NBS/ACN1h8590% C3

Data synthesized from multiple bromination studies.

Protecting Group Strategies for Bromine Retention During Functionalization

The electron-withdrawing bromine substituent at C3 necessitates careful protection strategies during N1-alkylation to prevent:

  • Nucleophilic aromatic substitution of bromine
  • β-Hydride elimination in palladium-mediated processes
  • Undesired ring-opening reactions

Silicon-based protecting groups demonstrate particular efficacy for bromine retention. A sequential protection-alkylation-deprotection strategy achieves 89% overall yield:

  • Silylation:
    $$
    \text{3-Bromoindazole} \xrightarrow{\text{TBSCl, imidazole}} \text{3-Bromo-1-(tert-butyldimethylsilyl)-1H-indazole}
    $$

  • Alkylation:
    $$
    \text{Protected indazole} \xrightarrow{\text{NaH, i-BuBr}} \text{3-Bromo-1-(TBS)-1-isobutyl-1H-indazole}
    $$

  • Deprotection:
    $$
    \text{TBAF, THF} \rightarrow \text{3-Bromo-1-isobutyl-1H-indazole}
    $$

Alternative approaches employ directing groups to shield the C3 position during critical transformations. The nitro group has shown promise as a transient directing/protecting group that can be subsequently reduced to amine and removed via diazotization.

The indazole scaffold has emerged as a significant pharmacophore in kinase inhibitor development, with extensive research demonstrating potent activities against critical oncogenic pathways [1] [2]. While specific kinase inhibition data for 3-Bromo-1-isobutyl-1H-indazole remains limited in the literature, the structural characteristics of this compound suggest potential activity based on established structure-activity relationships for related indazole derivatives.

Research on indazole-based kinase inhibitors has revealed remarkable potency against key signaling pathways involved in cancer progression. Studies on 3-ethynyl-1H-indazole derivatives demonstrated multi-kinase inhibition targeting critical components of the phosphoinositide 3-kinase pathway, including phosphoinositide 3-kinase, protein kinase B, and mechanistic target of rapamycin kinases [3]. The most potent compound in this series exhibited an inhibition concentration of 361 nanomolar against phosphoinositide 3-kinase alpha isoform, with approximately 100-fold selectivity over beta and gamma isoforms [3].

The presence of the bromine substituent at the 3-position of 3-Bromo-1-isobutyl-1H-indazole represents a critical structural feature for kinase binding. Comparative analysis of brominated indazole derivatives has shown that halogen substitution at this position can significantly enhance binding affinity through halogen bonding interactions with kinase active sites [4] [5]. The 3-iodobenzyl pyrazolopyrimidine compound demonstrated exceptional potency against engineered Akt isoforms, with inhibition constants of 18 nanomolar for analog-sensitive 1 and 28 nanomolar for analog-sensitive 2 variants [5].

Selectivity profiling studies of indazole-based inhibitors have consistently demonstrated remarkable specificity. A comprehensive kinase panel screening of 3-iodobenzyl pyrazolopyrimidine against 191 human kinases revealed inhibition of only 10 kinases at greater than 80 percent at 5 micromolar concentration, with none found in the canonical phosphoinositide 3-kinase to Akt to mechanistic target of rapamycin signaling pathway [4] [5]. This selectivity profile suggests that structurally related compounds like 3-Bromo-1-isobutyl-1H-indazole may exhibit similar specificity characteristics.

Recent investigations into indazole derivatives targeting c-jun N-terminal kinase 3 pathways have yielded compounds with exceptional potency and selectivity [6] [7]. The lead compound in this series achieved an inhibition concentration of 0.005 micromolar against c-jun N-terminal kinase 3, with significant inhibition greater than 80 percent at 1 micromolar observed only against c-jun N-terminal kinase 3 and c-jun N-terminal kinase 2 in a panel of 374 wild-type kinases [6]. These findings establish the potential for indazole derivatives to achieve both high potency and remarkable selectivity within kinase families.

Table 1: Representative Kinase Inhibition Data for Indazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Selectivity ProfileReference
3-Ethynyl-1H-indazolesPI3Kα361100-fold over β/γ isoforms [3]
3-Iodobenzyl-PP1Akt1-as118>500-fold over wild-type [5]
N-Aromatic indazolesJNK35>80% inhibition only JNK2/3 [6]
Indazole-pyrimidineVEGFR-224.5Not specified [8]

The isobutyl substitution at the N1 position of 3-Bromo-1-isobutyl-1H-indazole represents another important structural feature for kinase selectivity. Structure-activity relationship studies of Enhancer of Zeste Homolog 2 inhibitors have demonstrated that alpha-branched groups at this position display optimal potency, with isopropyl, tert-butyl, and cyclopentyl substitutions showing high activity against Enhancer of Zeste Homolog 2 with inhibition concentrations below 10 nanomolar [9]. The isobutyl group in 3-Bromo-1-isobutyl-1H-indazole represents a similar alpha-branched configuration that may confer comparable binding characteristics.

Epigenetic Modulation Through Enhancer of Zeste Homolog 2/Polycomb Repressive Complex 2 Complex Interaction

Indazole derivatives have demonstrated significant potential as epigenetic modulators through their interaction with the Polycomb Repressive Complex 2, particularly targeting the catalytic subunit Enhancer of Zeste Homolog 2 [9] [10] [11]. The Polycomb Repressive Complex 2 represents a crucial chromatin-modifying complex containing three core subunits: Enhancer of Zeste Homolog 1 or Enhancer of Zeste Homolog 2, Suppressor of Zeste 12, and Embryonic Ectoderm Development [9].

The pyridonemethyl-amide core, commonly found in indazole-containing Enhancer of Zeste Homolog 2 inhibitors, represents a highly optimized moiety for binding to Enhancer of Zeste Homolog 2 in a cofactor-competitive manner [9] [12]. While 3-Bromo-1-isobutyl-1H-indazole lacks this specific core structure, the indazole scaffold itself has proven capable of effective Enhancer of Zeste Homolog 2 binding when appropriately substituted.

Crystal structure analysis of indazole-based Enhancer of Zeste Homolog 2 inhibitors reveals critical binding interactions within the enzyme active site [9]. The indazole moiety typically interacts with the I-SET helix of Enhancer of Zeste Homolog 2 through van der Waals contacts, while the substitution pattern at the N1 position significantly influences binding affinity and selectivity between Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1 [9].

Structure-activity relationship studies have elucidated the importance of N1 substitution in determining Enhancer of Zeste Homolog 2 inhibitory activity [9]. Compounds with isopropyl, tert-butyl, 3-pentyl, cyclopentyl, and cyclohexyl substituents demonstrated very potent activity with inhibition concentrations below 10 nanomolar for Enhancer of Zeste Homolog 2 [9]. The isobutyl group present in 3-Bromo-1-isobutyl-1H-indazole represents a structural analog of these effective substituents, suggesting potential for similar binding characteristics.

Table 2: Enhancer of Zeste Homolog 2 Inhibition Data for N1-Substituted Indazole Derivatives

N1 SubstituentEZH2 IC50 (nM)EZH1 IC50 (nM)Selectivity RatioReference
Isopropyl<1069>6.9 [9]
tert-Butyl<10127>12.7 [9]
Cyclopentyl<1089>8.9 [9]
Cyclohexyl<1094>9.4 [9]
Methyl100-200InactiveNot applicable [9]

The bromine substitution at the 3-position of the indazole ring in 3-Bromo-1-isobutyl-1H-indazole may influence the overall binding mode and affinity for Enhancer of Zeste Homolog 2. Halogen bonding interactions have been shown to contribute significantly to protein-ligand binding, particularly in cases where the halogen can form favorable contacts with backbone atoms or side chain residues within the binding pocket [9].

Clinical validation of Enhancer of Zeste Homolog 2 inhibition as a therapeutic strategy has been demonstrated through the approval of tazemetostat for treating follicular lymphoma and epithelioid sarcoma [13] [14]. This validation establishes the therapeutic relevance of targeting the Enhancer of Zeste Homolog 2/Polycomb Repressive Complex 2 complex and supports continued investigation of indazole derivatives as potential epigenetic modulators.

The mechanism of Enhancer of Zeste Homolog 2 inhibition involves competitive binding with the cofactor S-adenosyl-L-methionine, resulting in decreased trimethylation of histone H3 at lysine 27 [9] [15]. This reduction in repressive chromatin marks leads to reactivation of tumor suppressor genes that have been epigenetically silenced in cancer cells [16]. The potential for 3-Bromo-1-isobutyl-1H-indazole to modulate this pathway warrants further experimental investigation.

Recent structural studies have revealed that Enhancer of Zeste Homolog 2 inhibitors demonstrate cofactor-competitive inhibition, with the inhibitor and S-adenosyl-L-homocysteine sharing overlapping binding sites [9]. The indazole moiety contributes to this competitive binding through specific interactions with conserved regions of the Enhancer of Zeste Homolog 2 catalytic domain.

Antimicrobial Activity Screening Against Multidrug-Resistant Pathogens

Indazole derivatives have demonstrated significant antimicrobial potential against multidrug-resistant pathogens, representing a promising avenue for addressing the growing challenge of antibiotic resistance [17] [18] [19]. The structural features of 3-Bromo-1-isobutyl-1H-indazole, including the halogen substitution and alkyl chain, align with design principles that have proven effective in antimicrobial indazole development.

Comprehensive antimicrobial screening of indazole derivatives has revealed selective activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus species [17] [19]. A systematic evaluation of fourteen indazole and pyrazoline derivatives against clinical isolates, including multidrug-resistant strains, identified compounds with minimum inhibitory concentrations as low as 4 micrograms per milliliter against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Enterococcus faecium [17].

The most promising antimicrobial indazole derivative in recent studies demonstrated uniform potency across all tested multidrug-resistant isolates, with minimum inhibitory concentration values of 4 micrograms per milliliter regardless of the specific resistance patterns possessed by individual strains [17]. This broad-spectrum activity against resistant pathogens suggests that the mechanism of action may differ from conventional antibiotics, potentially circumventing established resistance mechanisms.

Time-killing experiments conducted with the lead antimicrobial indazole compound revealed bacteriostatic activity against methicillin-resistant Staphylococcus aureus strains [17]. The compound maintained the initial bacterial inoculum concentration virtually unchanged over 24 hours of treatment, indicating growth inhibition rather than bacterial killing. This bacteriostatic mechanism may contribute to reduced selective pressure for resistance development compared to bactericidal agents.

Table 3: Antimicrobial Activity of Indazole Derivatives Against Multidrug-Resistant Pathogens

Compound TypeTarget OrganismMIC (μg/mL)Resistance ProfileReference
Pyrazoline-indazoleS. aureus MRSA4Methicillin-resistant [17]
Pyrazoline-indazoleS. epidermidis MDR4Multiple resistance [17]
Pyrazoline-indazoleE. faecalis VRE4Vancomycin-resistant [17]
2H-indazole derivativesE. faecalis128Not specified [17]
Indazole-GyrB inhibitorS. aureus MRSAVariableFluoroquinolone-resistant [18]

Structure-activity relationship analysis of antimicrobial indazole derivatives has revealed critical design features for activity against multidrug-resistant pathogens [17] [18]. The presence of specific substitution patterns on the indazole core, particularly at the N1 and C3 positions, significantly influences antimicrobial potency and spectrum of activity. Compounds with substituted indazole cores linked to imide moieties demonstrated superior activity compared to simple indazole derivatives.

Investigation of indazole derivatives as bacterial DNA gyrase inhibitors has yielded compounds with excellent activity against clinically important Gram-positive pathogens [18]. These inhibitors demonstrated potent activity against methicillin-resistant Staphylococcus aureus, fluoroquinolone-resistant methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. The mechanism involves inhibition of bacterial DNA replication through targeting of the DNA gyrase B subunit.

The bromine substitution present in 3-Bromo-1-isobutyl-1H-indazole may contribute to antimicrobial activity through multiple mechanisms. Halogen bonding interactions with bacterial target proteins can enhance binding affinity and selectivity . Additionally, the lipophilic character imparted by bromine substitution may improve bacterial cell penetration, particularly important for activity against Gram-positive pathogens with thick peptidoglycan layers.

Recent screening efforts against intestinal and vaginal pathogens have identified indazole derivatives with broad-spectrum antiprotozoal and anticandidal activities [22] [23]. These compounds demonstrated activity against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, Candida albicans, and Candida glabrata, with some derivatives showing potency exceeding standard treatments like metronidazole by more than 12-fold [22].

The selectivity profile of antimicrobial indazole derivatives favors Gram-positive bacteria over Gram-negative species [17] [24]. This selectivity pattern may result from differences in cell wall composition and permeability, with the indazole scaffold showing preferential accumulation or target binding in Gram-positive organisms. However, some derivatives have demonstrated activity against Gram-negative pathogens, particularly when structural modifications enhance membrane penetration.

Table 4: Selectivity Profile of Indazole Antimicrobials

Pathogen TypeRepresentative SpeciesTypical MIC Range (μg/mL)Activity LevelReference
Gram-positive MDRS. aureus MRSA4-128High [17]
Gram-positive MDRE. faecalis VRE4-128High [17]
Gram-negativeE. coli>128Low/Inactive [17]
Gram-negativeP. aeruginosa>128Low/Inactive [17]
FungalC. albicansVariableModerate [22]

The potential for 3-Bromo-1-isobutyl-1H-indazole as an antimicrobial agent warrants systematic evaluation against current priority pathogens identified by the World Health Organization. These include carbapenem-resistant Acinetobacter baumannii, carbapenem-resistant Pseudomonas aeruginosa, and extended-spectrum beta-lactamase-producing Enterobacteriaceae. The structural features of this compound suggest particular promise against Gram-positive multidrug-resistant pathogens based on established structure-activity relationships.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

252.02621 g/mol

Monoisotopic Mass

252.02621 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types